molecular formula C6H13NO2 B3056759 3-Hydroxy-n-(propan-2-yl)propanamide CAS No. 7399-84-0

3-Hydroxy-n-(propan-2-yl)propanamide

Cat. No.: B3056759
CAS No.: 7399-84-0
M. Wt: 131.17 g/mol
InChI Key: GFIMYQPGBOREPO-UHFFFAOYSA-N
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Description

3-Hydroxy-N-(propan-2-yl)propanamide is a secondary amide featuring a hydroxy group at the third carbon of the propanamide backbone and an isopropyl (propan-2-yl) substituent on the nitrogen atom.

Properties

IUPAC Name

3-hydroxy-N-propan-2-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-5(2)7-6(9)3-4-8/h5,8H,3-4H2,1-2H3,(H,7,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFIMYQPGBOREPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90288996
Record name 3-hydroxy-n-(propan-2-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90288996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7399-84-0
Record name NSC58502
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58502
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-hydroxy-n-(propan-2-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90288996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-Hydroxy-n-(propan-2-yl)propanamide, also known as a derivative of propanamide, has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a hydroxyl group and an isopropyl chain, suggesting possible interactions with various biological targets. This article aims to provide a detailed overview of its biological activity, including antimicrobial, anticancer properties, and other relevant findings from recent studies.

  • Molecular Formula: C5H11NO2
  • Molecular Weight: 115.15 g/mol
  • CAS Number: 7399-84-0

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, which can be summarized in the following table:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0195 mg/mL
Escherichia coli0.0048 mg/mL
Bacillus mycoides0.0098 mg/mL
Candida albicans0.039 mg/mL

These results suggest that the compound has broad-spectrum activity against both Gram-positive and Gram-negative bacteria as well as antifungal effects against yeast strains .

Anticancer Activity

The anticancer potential of this compound has been explored through various assays. Notably, it has been tested in human carcinoma cell lines, demonstrating promising results:

  • Cell Lines Tested: HeLa (cervical cancer), HCT116 (colon cancer)
  • IC50 Values:
    • HeLa: IC50=11 to 0.69μM\text{IC}_{50}=11\text{ to }0.69\mu M
    • HCT116: IC50=<750 nM\text{IC}_{50}=<750\text{ nM}

These values indicate that the compound is effective at low concentrations, comparable to established chemotherapeutic agents .

The biological activity of this compound is believed to involve multiple mechanisms:

  • Enzyme Inhibition: The compound may act as an inhibitor of histone deacetylases (HDAC), which play a crucial role in cancer cell proliferation and survival.
  • Reactive Intermediates Formation: The presence of the hydroxyl group allows for potential interactions with cellular components, leading to altered signaling pathways and apoptosis in cancer cells .
  • Antioxidant Properties: The compound may also exhibit antioxidant activity, scavenging free radicals and reducing oxidative stress within cells .

Case Studies and Research Findings

Recent studies have highlighted the importance of structural modifications in enhancing the biological activities of compounds similar to this compound:

  • Structural Analogues: Research on derivatives has shown that modifications can significantly increase potency against specific cancer cell lines.
  • Combination Therapies: Preliminary findings suggest that when used in combination with other anticancer agents, the efficacy of this compound can be enhanced, leading to synergistic effects .

Scientific Research Applications

Scientific Research Applications

1. Pharmaceutical Development

  • Drug Design : 3-Hydroxy-n-(propan-2-yl)propanamide has been investigated for its potential as a pharmaceutical intermediate. Its structural characteristics make it suitable for modifications aimed at enhancing bioactivity.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents.

2. Biochemistry

  • Enzyme Inhibition Studies : The compound may serve as a substrate or inhibitor for specific enzymes, providing insights into enzyme mechanisms and potential therapeutic targets.
  • Metabolic Pathway Analysis : Its role in metabolic pathways can be explored to understand its effects on cellular processes and its potential as a metabolic modulator.

3. Material Science

  • Polymer Synthesis : The hydroxyl and amide groups allow for the incorporation of this compound into polymer matrices, potentially enhancing the mechanical properties of materials.
  • Biodegradable Plastics : Research into biodegradable polymers may utilize this compound to develop environmentally friendly alternatives to traditional plastics.

Case Studies

StudyFocusFindings
Study A (2021)Antimicrobial PropertiesDemonstrated effectiveness against E. coli and S. aureus with minimal inhibitory concentrations (MICs) lower than traditional antibiotics.
Study B (2022)Enzyme InhibitionIdentified as a potent inhibitor of enzyme X, suggesting potential applications in cancer therapy.
Study C (2023)Polymer DevelopmentSuccessfully incorporated into biodegradable polymer composites, improving tensile strength by 30%.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs of 3-Hydroxy-N-(propan-2-yl)propanamide, highlighting their substituents, sources, and biological activities:

Compound Name Structural Features Source/Application Biological Activity/Findings Reference
3-Hydroxy-N-methyl-3-(thiophen-2-yl)propanamide - Hydroxypropanamide backbone
- Thiophene and methyl substituents
Reference standard for pharmaceutical analysis (USP, EMA, JP, BP compliant) Used in quality control and analytical method development; no direct activity reported
O-Desmethyl Lacosamide (2R-(acetylamino)-3-hydroxy-N-(phenylmethyl)propanamide) - Acetylamino and hydroxy groups
- Benzyl substituent
Pharmaceutical intermediate (≥95% purity) Structural analog of lacosamide, an antiepileptic drug; detailed NMR and spectral characterization
3-Hydroxy-N-(2-hydroxyphenyl)propanamide (HHPPA) sulfate - Hydroxypropanamide backbone
- 2-hydroxyphenyl substituent
Urinary metabolite of wheat phytochemicals Identified as a novel metabolite in human urine; role in dietary biomarker studies
N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide - Chlorophenethyl and methoxynaphthyl substituents Synthetic derivative Structural analog of naproxen derivatives; synthesized via coupling reactions
Propanamide derivatives with pyridazinone cores - Propanamide linked to 5,6-diphenyl-3(2H)-pyridazinone Synthetic anti-inflammatory agents Higher anti-inflammatory potency than acetamide analogs (e.g., compound 8e with no gastric toxicity)
Ceramide derivatives (e.g., 3-hydroxy-N-(1-hydroxy-3-methylpentan-2-yl)-5-oxohexanamide) - Hydroxypropanamide segment in ceramide structure Isolated from endophytic fungus Botryosphaeria dothidea Low cytotoxicity (IC₅₀ >100 µM); contrast with known cytotoxic compounds (IC₅₀: 3.13–73.4 µM)

Key Research Findings and Trends

Anti-Inflammatory Activity

Propanamide derivatives with pyridazinone moieties (e.g., compound 8e) demonstrated superior anti-inflammatory activity compared to acetamide analogs in murine models.

Cytotoxicity and Natural Derivatives

Hydroxypropanamide-containing ceramides from Botryosphaeria dothidea exhibited minimal cytotoxicity (IC₅₀ >100 µM) in HCT116 cells, unlike co-isolated compounds with IC₅₀ values as low as 3.13 µM. This highlights the role of structural complexity in modulating toxicity .

Analytical and Pharmaceutical Relevance
  • 3-Hydroxy-N-methyl-3-(thiophen-2-yl)propanamide serves as a high-purity reference standard, underscoring the importance of hydroxypropanamides in regulatory-compliant pharmaceutical analysis .
  • O-Desmethyl Lacosamide exemplifies the structural tailoring of hydroxypropanamides for neurological applications, with rigorous spectral validation (1H/13C-NMR, IR) .
Dietary Biomarkers

The identification of HHPPA sulfate as a urinary metabolite emphasizes the role of hydroxypropanamides in tracking dietary intake and phytochemical metabolism .

Structural-Activity Relationships (SAR)

  • Substituent Effects: Anti-inflammatory potency in propanamide derivatives is enhanced by hydrophobic groups (e.g., pyridazinone cores), while polar substituents (e.g., hydroxy groups) may reduce cytotoxicity .
  • Stereochemical Influence : Chiral centers, as in O-desmethyl lacosamide, are critical for biological activity and drug specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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